molecular formula C14H12O6S B10853030 trans-Resveratrol 4'-sulfate

trans-Resveratrol 4'-sulfate

Cat. No.: B10853030
M. Wt: 308.31 g/mol
InChI Key: KOTTWDFKZULRPN-OWOJBTEDSA-N
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Description

trans-Resveratrol 4’-sulfate: is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is well-known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. The sulfation of resveratrol to form trans-Resveratrol 4’-sulfate enhances its solubility and bioavailability, making it a significant compound for further research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Resveratrol 4’-sulfate typically involves the sulfation of trans-resveratrol. One common method includes reacting trans-resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of trans-Resveratrol 4’-sulfate may involve similar chemical processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and scalability. Additionally, biotechnological methods using engineered microorganisms to produce sulfated resveratrol derivatives are being explored for more sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

trans-Resveratrol 4’-sulfate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it back to resveratrol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfate group under basic conditions[][3].

Major Products Formed

    Oxidation: Produces quinones and other oxidative metabolites.

    Reduction: Yields resveratrol and other reduced forms.

    Substitution: Forms various resveratrol derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Chemistry

In chemistry, trans-Resveratrol 4’-sulfate is used as a model compound to study sulfation reactions and the behavior of sulfated polyphenols. It serves as a reference standard in analytical chemistry for the quantification and identification of sulfated metabolites in biological samples .

Biology

Biologically, trans-Resveratrol 4’-sulfate is studied for its role in cellular metabolism and its effects on various biological pathways. It is used in research to understand the metabolism of resveratrol and its derivatives in the human body .

Medicine

In medicine, trans-Resveratrol 4’-sulfate is investigated for its potential therapeutic effects. Studies have shown that it retains some of the beneficial properties of resveratrol, such as anti-inflammatory and antioxidant activities, making it a candidate for drug development .

Industry

Industrially, trans-Resveratrol 4’-sulfate is used in the formulation of dietary supplements and functional foods. Its enhanced solubility and stability compared to resveratrol make it an attractive ingredient for health products .

Mechanism of Action

The mechanism of action of trans-Resveratrol 4’-sulfate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-Resveratrol 4’-sulfate is unique due to its enhanced solubility and stability, which improve its bioavailability compared to trans-resveratrol. Its sulfated form allows it to be more readily absorbed and utilized in the body, making it a more effective compound for therapeutic applications .

Properties

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+

InChI Key

KOTTWDFKZULRPN-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O

Origin of Product

United States

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